2,6-Dimethyl-8-nitroquinoline

Organic synthesis Nitroquinoline chemistry Regioselective nitration

2,6-Dimethyl-8-nitroquinoline is a disubstituted nitroquinoline derivative (C₁₁H₁₀N₂O₂, MW 202.21) bearing methyl groups at positions 2 and 6 and a nitro group at position 8 of the quinoline ring. It was originally synthesized as an intermediate en route to 8-aminoquinoline antimalarial agents structurally related to pamaquine (Plasmochin).

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 30465-59-9
Cat. No. B3123119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-8-nitroquinoline
CAS30465-59-9
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2[N+](=O)[O-])C
InChIInChI=1S/C11H10N2O2/c1-7-5-9-4-3-8(2)12-11(9)10(6-7)13(14)15/h3-6H,1-2H3
InChIKeySVANTDVDEXMHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-8-nitroquinoline (CAS 30465-59-9): Structural Identity and Procurement-Relevant Baseline


2,6-Dimethyl-8-nitroquinoline is a disubstituted nitroquinoline derivative (C₁₁H₁₀N₂O₂, MW 202.21) bearing methyl groups at positions 2 and 6 and a nitro group at position 8 of the quinoline ring. It was originally synthesized as an intermediate en route to 8-aminoquinoline antimalarial agents structurally related to pamaquine (Plasmochin) [1]. The compound is a crystalline solid with a reported melting point of 116–117 °C and a predicted pKa of 2.24 ± 0.50 . Its defining structural feature — the peri relationship between the 8-nitro group and the quinoline N1 lone pair — imposes a large nitro group torsional angle (~70–78°) that fundamentally distinguishes it from 5- and 6-nitroquinoline regioisomers in both electronic properties and chemical reactivity [2].

Why 2,6-Dimethyl-8-nitroquinoline Cannot Be Replaced by Generic Nitroquinoline Analogs in Chemical Synthesis


The 8-nitro substitution pattern on a 2,6-dimethylquinoline scaffold cannot be accessed by standard electrophilic nitration of 2,6-dimethylquinoline. Direct nitration of 2,6-dimethylquinoline yields exclusively 5-nitro-2,6-dimethylquinoline (m.p. 106–107 °C) due to the combined directing effects of the methyl substituents and the N-protonated quinolinium intermediate [1]. The 8-nitro isomer instead requires an entirely distinct synthetic route — the Doebner–von Miller cyclization of 3-nitro-4-aminotoluene with acetaldehyde — which proceeds in only ~25% yield [1]. This synthetic route exclusivity means that procurement of the correct regioisomer cannot be assumed; melting point verification (116–117 °C for the 8-nitro derivative vs. 106–107 °C for the 5-nitro derivative vs. 149.5–150 °C for the 2,4-dimethyl-8-nitro isomer) is essential for identity confirmation [1]. Furthermore, the peri-interaction-driven nitro group torsion angle at position 8 (~70–78°) alters the compound's reduction potential relative to coplanar 5- and 6-nitro isomers, directly affecting its behavior in reductive synthetic transformations and biological activation pathways [2].

Quantitative Differentiation Evidence for 2,6-Dimethyl-8-nitroquinoline Versus Closest Analogs


Synthetic Route Exclusivity: Direct Nitration of 2,6-Dimethylquinoline Cannot Produce the 8-Nitro Isomer

Electrophilic nitration of 2,6-dimethylquinoline (HNO₃/H₂SO₄, 5 °C) yields 5-nitro-2,6-dimethylquinoline as the sole mononitration product in 85.5% isolated yield (m.p. 106–107 °C). The 8-nitro isomer is not formed under these conditions [1]. To obtain 2,6-dimethyl-8-nitroquinoline, the Doebner–von Miller reaction of 3-nitro-4-aminotoluene with acetaldehyde and ZnCl₂ must be employed, affording the target compound in 25.4% yield as white crystals (m.p. 116–117 °C) [1]. This synthetic dichotomy is mechanistically grounded: the 6-methyl group directs the nitronium ion to the 5-position in the N-protonated quinolinium intermediate, while the 8-position is sterically and electronically inaccessible via electrophilic substitution [1][2].

Organic synthesis Nitroquinoline chemistry Regioselective nitration

Melting Point Discrimination from Regioisomeric Dimethyl-nitroquinolines

The three dimethyl-nitroquinoline regioisomers relevant to this compound's procurement can be distinguished by their melting points. 2,6-Dimethyl-8-nitroquinoline melts at 116–117 °C [1]. Its direct nitration counterpart, 5-nitro-2,6-dimethylquinoline, melts at 106–107 °C [1]. The 2,4-dimethyl scaffold analog, 2,4-dimethyl-8-nitroquinoline, melts at 149.5–150 °C [1]. Mixtures of the 8-nitro and 6-nitro isomers of 2,4-dimethylquinoline form a eutectic melting at ~120 °C, which was historically misidentified as a pure compound [1], demonstrating that melting point alone can be deceptive without knowledge of the expected value for the authentic 8-nitro isomer.

Analytical chemistry Quality control Isomer identification

Nitro Group Torsional Angle Dictates Reduction Potential and Reactivity

X-ray crystallography and ¹⁷O NMR spectroscopy demonstrate that the nitro group in 8-nitroquinoline derivatives adopts a torsion angle of 70–78° relative to the quinoline ring plane, driven by peri steric repulsion from the N1 lone pair [1]. In contrast, 5-nitroquinoline and 6-nitroquinoline derivatives maintain near-coplanar nitro group orientations (torsion angles ~0–30°) [1]. This conformational difference has direct electrochemical consequences: electron-donating methyl substituents on the quinoline ring lower one-electron reduction potentials by up to 100 mV relative to unsubstituted analogs [2], and the non-coplanar 8-nitro orientation further modulates the ease of nitroreduction, which is the key activation step for both synthetic reduction to 8-aminoquinolines and biological nitroreductase-mediated activation [1][2].

Physical organic chemistry Electrochemistry Structure-activity relationships

Genotoxicity Profile Divergence Among 8-Substituted Quinolines

In a systematic comparative mutagenesis study, 8-nitroquinoline exhibited a distinct genotoxicity profile relative to other 8-substituted quinolines. All four compounds — quinoline, 8-hydroxyquinoline, 8-nitroquinoline, and 8-aminoquinoline — were mutagenic in the Ames Salmonella assay (TA98 and TA100 strains with S9 metabolic activation), with 8-nitroquinoline and 8-aminoquinoline acting specifically through frameshift mechanisms [1]. Critically, 8-aminoquinoline and 8-hydroxyquinoline induced chromatid aberrations in cultured human leukocytes, whereas 8-nitroquinoline produced no detectable effect at the concentrations tested [1]. This differential clastogenicity has implications for the selection of nitroquinoline intermediates in medicinal chemistry programs: the 8-nitro congener avoids the chromosome-damaging liability observed in the corresponding 8-amino and 8-hydroxy analogs [1].

Genetic toxicology Safety assessment In vitro pharmacology

Carcinogenicity Specificity of 8-Nitroquinoline in Rodent Models

Among a panel of quinoline derivatives tested for carcinogenicity in F344 rats, only 8-nitroquinoline (8-NQ) produced tumors. Dietary administration of 8-NQ induced forestomach squamous cell papillomas in 28 of 30 males (93.3%) and 36 of 37 females (97.3%), and squamous cell carcinomas in 20 of 30 males (66.7%) and 24 of 37 females (64.9%) [1]. In contrast, 6-nitroquinoline (6-NQ), 6-methylquinoline (6-MQ), 8-methylquinoline (8-MQ), and 8-hydroxyquinoline (8-HQ) were not carcinogenic in the same model, despite several of these compounds testing positive in the Ames mutagenicity assay [1]. This disconnect between in vitro mutagenicity and in vivo carcinogenicity is unique to 8-NQ within this series, and it highlights the importance of understanding the specific toxicological profile of the 8-nitroquinoline pharmacophore when compounds in this class are being evaluated for biological applications [1].

Carcinogenicity Toxicology Risk assessment

Polarographic Detection Sensitivity Varies Systematically with Nitro Position

Differential pulse polarography (DPP) and DC tast polarography (DCTP) at a dropping mercury electrode reveal systematic differences in limits of quantification (LQ) among the three mononitroquinoline isomers. For 5-nitroquinoline (5-NQ), the LQ by DCTP is 9 × 10⁻⁷ mol L⁻¹ and by DPP is 1 × 10⁻⁸ mol L⁻¹. For 6-nitroquinoline (6-NQ), the corresponding LQs are 3 × 10⁻⁷ mol L⁻¹ (DCTP) and 9 × 10⁻⁸ mol L⁻¹ (DPP). For 8-nitroquinoline (8-NQ), the LQs are 2 × 10⁻⁶ mol L⁻¹ (DCTP) and 1 × 10⁻⁷ mol L⁻¹ (DPP) [1]. The consistently lower sensitivity for the 8-nitro isomer (approximately 2–6× higher LQ vs. 5-NQ, and ~2–10× vs. 6-NQ, depending on the method) reflects the altered electronic environment of the nitro group in the peri position, consistent with the torsional distortion and reduced conjugation with the aromatic system [1].

Electroanalytical chemistry Detection limits Genotoxicant monitoring

Procurement-Targeted Application Scenarios for 2,6-Dimethyl-8-nitroquinoline (CAS 30465-59-9)


8-Aminoquinoline Antimalarial Lead Optimization and Library Synthesis

2,6-Dimethyl-8-nitroquinoline serves as a direct precursor to 2,6-dimethyl-8-aminoquinoline via nitro group reduction, enabling structure-activity relationship (SAR) exploration around the 8-aminoquinoline antimalarial pharmacophore originally exemplified by pamaquine [1]. The 2,6-dimethyl substitution pattern provides a specific steric and electronic environment distinct from the more common 6-methoxy substitution found in primaquine analogs. Procurement of this specific intermediate is justified when the medicinal chemistry objective is to probe the effect of C2 and C6 methyl groups on antimalarial potency, metabolic stability, or hemolytic toxicity relative to the 6-methoxy series — a comparison that cannot be executed using the commercially dominant 6-methoxy-8-nitroquinoline intermediate alone [1].

Nitroreductase Substrate Specificity Studies and Hypoxia-Selective Prodrug Design

The large nitro group torsional angle (~70–78°) characteristic of 8-nitroquinoline derivatives [1] creates a unique reduction potential profile that is distinct from coplanar nitroaromatic substrates. This makes 2,6-dimethyl-8-nitroquinoline a valuable probe molecule for studying the substrate specificity of nitroreductase enzymes (e.g., NTR from E. coli or mammalian NQO1), where reduction efficiency is known to correlate with nitro group torsion angle and single-electron reduction potential [2]. In hypoxia-selective cytotoxin research, where nitroaromatic reduction triggers selective activation in low-oxygen environments, the 8-nitro substitution pattern offers a reduction potential tuned differently from the more extensively studied 4- and 5-nitroquinoline series [2].

Occupational Safety-Critical Handling of 8-Nitroquinoline Derivatives in Biological Laboratories

The unique carcinogenicity profile of the 8-nitroquinoline scaffold — specifically, the induction of forestomach tumors in 93–97% of exposed rats, a property not shared by 5-nitro, 6-nitro, 6-methyl, or 8-methyl quinoline derivatives [1] — establishes a distinct safety rationale for procuring and handling this compound. Laboratories conducting in vivo or long-term in vitro studies with 8-nitroquinoline derivatives must implement exposure controls commensurate with this carcinogenicity classification. Importantly, the absence of chromatid aberration induction in human leukocytes by 8-nitroquinoline [2] does not negate the in vivo carcinogenicity risk; the compound's genotoxic mechanism appears to operate through pathways that are not fully captured by standard cytogenetic endpoints, warranting a precautionary approach to procurement, storage, and disposal.

Analytical Reference Standard for Nitroquinoline Regioisomer Discrimination

The well-defined melting point of 2,6-dimethyl-8-nitroquinoline (116–117 °C) [1], together with the systematic differences in polarographic detection sensitivity among 5-, 6-, and 8-nitroquinoline isomers [2], positions this compound as a useful reference standard for analytical method validation. In quality control environments where nitroquinoline isomer mixtures must be resolved — such as environmental monitoring of genotoxic nitroaromatic contaminants or batch-release testing of quinoline-based pharmaceutical intermediates — the distinct electrochemical and thermal signatures of the 8-nitro isomer enable method calibration and isomer-specific quantification that cannot be achieved using a single generic nitroquinoline reference material [2].

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